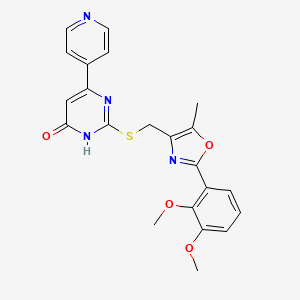

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various catalysts. In the first paper, the synthesis of quinoline-2-carboxamide derivatives is described, where the N-methylation of desmethyl precursors is performed using carbon-11 labeled methyl iodide or methyl triflate, in the presence of bases like tetrabutylammonium hydroxide or potassium hydroxide in dimethylformamide . This method is particularly relevant for creating radioligands for PET imaging. The second paper discusses a copper-catalyzed tandem reaction of isocyanides with N-(2-haloaryl)propiolamides to synthesize pyrrolo[3,2-c]quinolin-4-ones, which involves the generation of reactive cyclic organocopper intermediates and subsequent intramolecular trapping to form fused pyrrole structures . These methods highlight the complexity and innovation in synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified at various positions to yield compounds with different properties and biological activities. The papers provided do not detail the specific molecular structure of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-methylpropanamide, but they do describe the structural characteristics of similar compounds, such as the presence of a carboxamide group and various substituents that can influence the binding to biological targets like peripheral benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are often tailored to introduce specific functional groups that can enhance the compound's biological activity or its ability to be detected by imaging techniques. For instance, the N-methylation reaction described in the first paper is crucial for the preparation of radioligands suitable for PET imaging . The copper-catalyzed tandem reaction mentioned in the second paper is an example of a more complex reaction that leads to the formation of fused ring systems, which are common structural motifs in many biologically active molecules .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-methylpropanamide, they do provide information on the properties of related compounds. For example, the radioligands synthesized in the first paper are described as having high radiochemical purity and specific radioactivity, which are important parameters for their effectiveness in PET imaging . The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structural modifications, affecting their solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

One application of quinoline derivatives, closely related to the compound of interest, is in the development of radioligands for positron emission tomography (PET) imaging. Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with PET. These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

Structural Studies of Helical Quinoline-derived Oligoamides

Helical structures of quinoline-derived oligoamides were explored by Jiang et al. (2003), who synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. These compounds exhibited bent and helical conformations stabilized by intramolecular hydrogen bonds, demonstrating the structural versatility of quinoline derivatives for designing foldamers with specific geometric properties (Jiang et al., 2003).

Novel Synthesis Techniques

Lindahl et al. (2006) developed a new synthesis pathway for furo[3,2-c]quinolin-4(5H)-one, a heterocycle derived from quinoline, using palladium-catalyzed cyclization. This method underscores the potential of quinoline derivatives in synthetic organic chemistry, offering new avenues for the construction of complex molecular architectures (Lindahl et al., 2006).

Antibacterial and Antifungal Agents

Quinoline derivatives have been evaluated for their antibacterial and antifungal activities. Dirlam and Presslitz (1978) reported on the synthesis and activity comparison of isomeric quinoxalinecarboxamide 1,4-dioxides, showcasing their potential in developing new antimicrobial agents (Dirlam & Presslitz, 1978).

Exploration of Quinoline's Photocatalytic Properties

Li et al. (2020) synthesized four octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating their electrocatalytic activities and potential in photocatalytic applications. These findings highlight the multifunctionality of quinoline derivatives, bridging materials science and chemistry (Li et al., 2020).

Propiedades

IUPAC Name |

2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12(3)4)9-13(15)5-8-16(19)20/h6-7,9,11-12H,5,8,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYNXZIVIIVAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)

![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)

![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)

![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2523089.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)